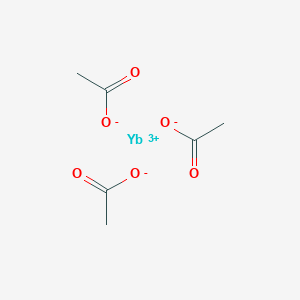
Dihydropicrolichenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropicrolichenic acid (DHPA) is a natural product that is extracted from lichens. It is a secondary metabolite that has been found to have various biological activities. DHPA has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Dihydropicrolichenic acid is not fully understood. It is believed that Dihydropicrolichenic acid exerts its biological effects by modulating various signaling pathways. Dihydropicrolichenic acid has been found to inhibit the activity of various enzymes and proteins that are involved in the development of diseases.
Biochemical and Physiological Effects:
Dihydropicrolichenic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which protect cells from oxidative damage. Dihydropicrolichenic acid has also been found to have anti-inflammatory properties, which reduce inflammation in the body. It has been found to have antimicrobial properties, which inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dihydropicrolichenic acid in lab experiments is that it is a natural product. This makes it easier to obtain and use in experiments. However, one of the limitations of using Dihydropicrolichenic acid in lab experiments is that it is not widely available. It can be difficult to obtain in large quantities, which can limit its use in experiments.
Orientations Futures
There are many future directions for the study of Dihydropicrolichenic acid. One area of research is the development of new methods for synthesizing Dihydropicrolichenic acid. Another area of research is the study of the mechanism of action of Dihydropicrolichenic acid. This will help to better understand how Dihydropicrolichenic acid exerts its biological effects. Additionally, further research is needed to determine the potential use of Dihydropicrolichenic acid in the treatment of various diseases.
Méthodes De Synthèse
Dihydropicrolichenic acid can be extracted from lichens using various methods. One of the most commonly used methods is solvent extraction. The lichens are soaked in a solvent such as methanol or ethanol, which extracts Dihydropicrolichenic acid. The extract is then purified using chromatography. Another method of synthesis is through chemical synthesis. Chemical synthesis of Dihydropicrolichenic acid involves the reaction of various chemicals in a laboratory setting.
Applications De Recherche Scientifique
Dihydropicrolichenic acid has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Dihydropicrolichenic acid has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been found to have neuroprotective effects.
Propriétés
Numéro CAS |
19314-66-0 |
|---|---|
Nom du produit |
Dihydropicrolichenic acid |
Formule moléculaire |
C25H32O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
Clé InChI |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)


![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)



